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Compound of Interest

Compound Name: 2-Amino-3,5-diiodobenzoic acid

Cat. No.: B181744

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3,5-diiodobenzoic acid, also known as 3,5-diiodoanthranilic acid, is a versatile
scaffold in medicinal chemistry. Its di-iodinated structure provides two reactive sites for cross-
coupling reactions, allowing for the facile introduction of diverse aryl or heteroaryl moieties.
This feature makes it an excellent starting material for the synthesis of complex molecules with
a wide range of biological activities. A prominent application of this scaffold is in the
development of kinase inhibitors, particularly those targeting the IkB kinase (IKK) complex, a
key regulator of the NF-kB signaling pathway, which is implicated in inflammation and cancer.

Application: Scaffold for the Synthesis of IKK[3
Inhibitors

Derivatives of 2-Amino-3,5-diiodobenzoic acid have been successfully utilized to synthesize
potent inhibitors of IKK[3, a critical kinase in the NF-kB signaling cascade. The general
synthetic strategy involves a double Suzuki-Miyaura cross-coupling reaction to introduce aryl
groups at the 3 and 5 positions, followed by amide bond formation.

General Synthetic Scheme

A general workflow for the synthesis of 2-amino-3,5-diarylbenzamide inhibitors from 2-Amino-
3,5-diiodobenzoic acid is depicted below. This multi-step process begins with the protection of
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the carboxylic acid, followed by a double Suzuki-Miyaura coupling, deprotection, and finally,
amidation to yield the final bioactive compounds.
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Caption: Synthetic workflow for 2-amino-3,5-diarylbenzamide IKK inhibitors.

Quantitative Data: IKKp Inhibitory Activity

The following table summarizes the in vitro potency of a series of 2-amino-3,5-diarylbenzamide
derivatives as inhibitors of IKKB. The pIC50 values represent the negative logarithm of the half-

maximal inhibitory concentration (IC50).
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Compound ID R1 Group R2 Group IKKB pIC50
4-
8h Pyridine-4-yl
(Methylsulfonyl)phenyl
4-
8r Pyrimidine-5-yl
(Methylsulfonyl)phenyl
4-
8v Pyridine-3-yl
(Methylsulfonyl)phenyl

Signaling Pathway: NF-kB Activation

IKKP is a central component of the canonical NF-kB signaling pathway. In response to pro-
inflammatory stimuli such as TNF-a or IL-1, the IKK complex is activated and subsequently
phosphorylates the inhibitory protein IkBa. This phosphorylation event targets IkBa for
ubiquitination and proteasomal degradation, releasing the NF-kB (p50/p65) dimer. The freed
NF-kB then translocates to the nucleus, where it binds to specific DNA sequences and
promotes the transcription of genes involved in inflammation, immunity, and cell survival.
Inhibition of IKK[(3 by 2-amino-3,5-diarylbenzamide derivatives blocks this cascade, thereby
preventing the activation of NF-kB and the subsequent inflammatory response.
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Caption: The NF-kB signaling pathway and the inhibitory action of 2-amino-3,5-
diarylbenzamides.

Experimental Protocols
Protocol 1: Synthesis of 2-Amino-3,5-diiodobenzoic acid

This protocol describes the iodination of 2-aminobenzoic acid to produce 2-Amino-3,5-
diiodobenzoic acid.

Materials:

2-Aminobenzoic acid

Acetic acid

Molecular iodine (I2)

30% Hydrogen peroxide (H2032)

Water

Procedure:

In a round-bottom flask, dissolve 2-aminobenzoic acid (1 eq.) in acetic acid.
e Add molecular iodine (2 eg.) to the solution and stir.

» Slowly add 30% hydrogen peroxide (4 eg.) dropwise to the reaction mixture.
 Stir the reaction mixture at room temperature for 5-6 hours.

e Monitor the reaction progress by Thin Layer Chromatography (TLC).

» Upon completion, pour the reaction mixture into a beaker containing cold water to precipitate
the product.

e Collect the solid product by vacuum filtration.
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e Wash the solid with cold water and dry under vacuum to obtain 2-Amino-3,5-diiodobenzoic
acid.

Protocol 2: Double Suzuki-Miyaura Coupling for the
Synthesis of 2-Amino-3,5-diarylbenzoic acid methyl
ester

This protocol outlines a general procedure for the double Suzuki-Miyaura cross-coupling of
methyl 2-amino-3,5-diiodobenzoate with arylboronic acids.

Materials:

Methyl 2-amino-3,5-diiodobenzoate (prepared by esterification of 2-Amino-3,5-
diiodobenzoic acid)

 Arylboronic acid (2.5 eq.)

o Tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)4] (0.1 eq.)

e Potassium carbonate (K2COs) (4 eq.)

e 1,4-Dioxane

o Water

o Ethyl acetate

Brine

Procedure:

e To a dry Schlenk flask, add methyl 2-amino-3,5-diiodobenzoate (1 eq.), the desired
arylboronic acid (2.5 eq.), and potassium carbonate (4 eq.).

e Add the palladium catalyst, Pd(PPhs)a (0.1 eq.).

o Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three
times.
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e Add degassed 1,4-dioxane and water (e.g., 4:1 ratio) to the flask via syringe.
e Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours.

o Monitor the reaction progress by TLC or LC-MS.

e Once the reaction is complete, cool the mixture to room temperature.
 Dilute the mixture with ethyl acetate and water.

o Transfer the mixture to a separatory funnel and separate the layers.

o Extract the aqueous layer with ethyl acetate.

o Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate
(NazS0a).

« Filter the mixture and concentrate the solvent under reduced pressure.

 Purify the crude product by column chromatography on silica gel to yield the desired 2-
amino-3,5-diarylbenzoic acid methyl ester.

Protocol 3: IKKB Kinase Assay (ADP-Glo™ Kinase
Assay)

This protocol provides a general method for assessing the inhibitory activity of synthesized
compounds against IKK3 using a commercially available luminescent kinase assay.[1]

Materials:

IKKB enzyme

IKKtide substrate

e ATP

Kinase Buffer
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e Synthesized inhibitor compounds

o ADP-Glo™ Kinase Assay Kit (Promega)

o 384-well low volume plates

Procedure:

Prepare serial dilutions of the inhibitor compounds in kinase buffer.

e In a 384-well plate, add the IKK[3 enzyme.

o Add the inhibitor dilutions or vehicle control to the wells.

« Initiate the kinase reaction by adding a mixture of IKKtide substrate and ATP.

 Incubate the plate at room temperature for 60 minutes.

» Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

 Incubate at room temperature for 40 minutes.

o Convert the generated ADP to ATP and measure the light output by adding the Kinase
Detection Reagent.

 Incubate at room temperature for 30 minutes.

» Record the luminescence using a plate reader.

o Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value
by fitting the data to a dose-response curve.
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Caption: Experimental workflow for the IKK kin

ase inhibition assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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